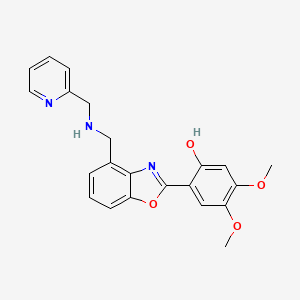

Zinbo-5

Cat. No. B8675151

M. Wt: 391.4 g/mol

InChI Key: HOQIXOFZRLVXFJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07105680B1

Procedure details

BBr3 in CH2Cl2, rt (b) CH2OCH2Cl, TEA in CH2Cl2, rt (c) amino-m-cresol in benzene, reflux (d) BaMnO4 in benzene, reflux (e) NBS, AIBN in CCl4, reflux (f) 2-aminomethylpyridine derivative, K2CO3 in CH3CN, rt (g) TsOH in CH3OH, rt.

[Compound]

Name

CH2OCH2Cl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

BaMnO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

B(Br)(Br)Br.[NH2:5][C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[CH2:14]1[C:19](=[O:20])N(Br)[C:16](=[O:17])[CH2:15]1.[CH3:22][C:23](N=NC(C#N)(C)C)([C:25]#N)C.[NH2:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=1.[C:42]([O-:45])([O-])=O.[K+].[K+].[CH3:48]C1C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl.C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.CC#N.CO>[CH3:42][O:45][C:14]1[C:19]([O:20][CH3:48])=[CH:22][C:23]([C:25]2[O:12][C:11]3[CH:10]=[CH:9][CH:8]=[C:7]([CH2:13][NH:34][CH2:35][C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=4)[C:6]=3[N:5]=2)=[C:16]([OH:17])[CH:15]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

[Compound]

|

Name

|

CH2OCH2Cl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1O)C

|

[Compound]

|

Name

|

BaMnO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |